2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester is an organic compound with the chemical formula C8H10O4. It is also known by other names such as alpha-Methacryloxy-gama-butyrolactone. This compound is a colorless to light yellow liquid with a unique odor and is used in various industrial applications .
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester typically involves the reaction of 2-methylpropenoic acid with tetrahydro-5-oxo-3-furanyl alcohol under acidic conditions. The reaction is catalyzed by an acid catalyst, and the product is purified through distillation . Industrial production methods often involve large-scale esterification processes, where the reactants are mixed in specific ratios and heated to facilitate the reaction .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications.
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester involves its interaction with specific molecular targets. In drug delivery systems, it forms biocompatible polymers that can encapsulate drugs and release them in a controlled manner. The ester group can undergo hydrolysis in the body, releasing the active drug at the target site. The molecular pathways involved include ester hydrolysis and polymer degradation .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester can be compared with similar compounds such as:
Methacrylic acid, tetrahydrofurfuryl ester: This compound has a similar structure but differs in the position of the ester group.
2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: This compound has a similar molecular formula but differs in the arrangement of the functional groups.
The uniqueness of this compound lies in its specific ester group arrangement, which imparts unique chemical and physical properties, making it suitable for specialized applications in drug delivery and polymer synthesis .
Properties
IUPAC Name |
(5-oxooxolan-3-yl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROFAXCQYPKWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464673 | |
Record name | beta-methacryloyloxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130224-95-2 | |
Record name | Tetrahydro-5-oxo-3-furanyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130224-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-methacryloyloxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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